molecular formula C5H8ClN3O B13801743 Acetyl chloride,[(4,5-dihydro-1H-imidazol-2-YL)amino]-

Acetyl chloride,[(4,5-dihydro-1H-imidazol-2-YL)amino]-

Cat. No.: B13801743
M. Wt: 161.59 g/mol
InChI Key: GIYISCXMLYNLBE-UHFFFAOYSA-N
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Description

Acetyl chloride,[(4,5-dihydro-1H-imidazol-2-YL)amino]- (CAS 753390-10-2, molecular formula C₅H₈ClN₃O) is a reactive acylating agent featuring a 4,5-dihydroimidazol-2-ylamino group attached to an acetyl chloride moiety . This compound is structurally distinct due to its combination of a nucleophilic imidazoline ring and an electrophilic acetyl chloride group, making it valuable for synthesizing amides or esters in pharmaceutical and organic chemistry.

Properties

Molecular Formula

C5H8ClN3O

Molecular Weight

161.59 g/mol

IUPAC Name

2-(4,5-dihydro-1H-imidazol-2-ylamino)acetyl chloride

InChI

InChI=1S/C5H8ClN3O/c6-4(10)3-9-5-7-1-2-8-5/h1-3H2,(H2,7,8,9)

InChI Key

GIYISCXMLYNLBE-UHFFFAOYSA-N

Canonical SMILES

C1CN=C(N1)NCC(=O)Cl

Origin of Product

United States

Preparation Methods

Preparation Methods of Acetyl chloride, [(4,5-dihydro-1H-imidazol-2-yl)amino]-

General Synthetic Strategy

The synthesis of acetyl chloride derivatives containing a 4,5-dihydro-1H-imidazol-2-ylamino moiety generally involves the acylation of the corresponding amine precursor with acetyl chloride or related acylating agents under anhydrous conditions. The key steps include:

  • Preparation of the 4,5-dihydro-1H-imidazol-2-ylamine intermediate.
  • Reaction of this amine with acetyl chloride to form the target acetyl chloride derivative.

This approach leverages the nucleophilicity of the amino group on the imidazole ring to displace the chloride from acetyl chloride, forming the amide linkage.

Specific Synthetic Routes and Conditions

Synthesis of 4,5-Dihydro-1H-Imidazol-2-ylamine Intermediate

The 4,5-dihydro-1H-imidazol-2-ylamine core is typically synthesized via cyclization reactions involving suitable precursors such as amino acids, aldehydes, or cyanoguanidine derivatives. For example, imidazole derivatives can be prepared by condensation of amino compounds with aldehydes or by oxidative cyclization of thiosemicarbazones.

A representative synthesis involves:

  • Reaction of cyanoguanidine with 2-aminophenol or related amines under reflux conditions.
  • Subsequent purification by recrystallization or chromatography to isolate the imidazole intermediate in high yield (typically 84-98%).
Acylation with Acetyl Chloride

The acylation step is performed by reacting the imidazolylamine with acetyl chloride under anhydrous conditions, often in dry solvents such as dichloromethane or benzene. Key parameters include:

  • Use of dry solvents to prevent hydrolysis of acetyl chloride.
  • Mild heating or reflux to promote reaction without decomposition.
  • Catalytic amounts of acid (e.g., glacial acetic acid) may be added to facilitate the reaction.

A typical reaction scheme is:

$$
\text{4,5-dihydro-1H-imidazol-2-ylamine} + \text{acetyl chloride} \rightarrow \text{Acetyl chloride, [(4,5-dihydro-1H-imidazol-2-yl)amino]-}
$$

The product is isolated by filtration, washing with cold ethanol, and recrystallization to ensure purity.

Example Preparation Procedure

Step Reagents and Conditions Description Yield (%) Notes
1 Cyanoguanidine + 2-aminophenol, reflux 3 h Formation of 4,5-dihydro-1H-imidazol-2-ylamine intermediate 90-98 Solvent-free or in minimal solvent; product purified by recrystallization
2 Intermediate + acetyl chloride, reflux in dry benzene or DCM, catalytic acetic acid Acylation to form acetyl chloride derivative 85-90 Anhydrous conditions critical to avoid hydrolysis; product purified by filtration and recrystallization

Analytical Data and Characterization

Spectroscopic Data

  • Infrared (IR) Spectroscopy : Characteristic absorption bands for the acetyl chloride carbonyl (C=O) group appear around 1750 cm$$^{-1}$$. The imidazole NH and secondary amine NH show bands near 3200-3400 cm$$^{-1}$$.
  • Nuclear Magnetic Resonance (NMR) Spectroscopy :
    • $$^{1}H$$ NMR shows signals corresponding to the imidazole ring protons and the acetyl methyl group.
    • $$^{13}C$$ NMR confirms the presence of the carbonyl carbon near 170-180 ppm and the imidazole carbons.
  • Mass Spectrometry (MS) : Molecular ion peak consistent with molecular weight 161.59 g/mol confirms the molecular formula C$$5$$H$$8$$ClN$$_3$$O.

Purity and Yield

  • Purity is typically confirmed by thin-layer chromatography (TLC) and melting point analysis.
  • Yields reported in literature range from 85% to 98%, depending on reaction conditions and purification methods.

Summary Table of Preparation Methods

Method Starting Material Reagents Solvent Conditions Yield (%) Key Notes
Method A 4,5-dihydro-1H-imidazol-2-ylamine Acetyl chloride Dry benzene or dichloromethane Reflux, anhydrous, catalytic acetic acid 85-90 Requires strict anhydrous conditions to prevent hydrolysis
Method B Cyanoguanidine + 2-aminophenol (to form intermediate) Acetyl chloride Solvent-free or minimal solvent for intermediate; then dry solvent for acylation Reflux for both steps 90-98 (intermediate), 85-90 (final) Environmentally friendly solvent-free synthesis for intermediate

Chemical Reactions Analysis

Types of Reactions

Acetyl chloride,[(4,5-dihydro-1H-imidazol-2-YL)amino]- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include bases like triethylamine, oxidizing agents such as hydrogen peroxide, and reducing agents like sodium borohydride. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the imidazole ring can lead to the formation of imidazolones, while substitution reactions can yield various acetylated derivatives .

Scientific Research Applications

Pharmaceutical Applications

A. Synthesis of Bioactive Compounds

Acetyl chloride is frequently utilized in the synthesis of bioactive compounds, particularly in the development of imidazole derivatives. Research indicates that compounds derived from imidazole exhibit significant biological activities, including antimicrobial and anticancer properties. For instance, studies have shown that certain imidazole derivatives can selectively inhibit enzymes such as monoamine oxidase (MAO) and butyrylcholinesterase (BChE), which are relevant in treating neurological disorders .

B. Anticancer Activity

The compound [(4,5-dihydro-1H-imidazol-2-YL)amino]- has been investigated for its potential anticancer properties. A study synthesized various imidazole-based compounds and evaluated their cytotoxic effects against cancer cell lines. The results indicated promising activity, suggesting that these derivatives could serve as lead compounds for further development into anticancer agents .

Organic Synthesis

A. Reaction Mechanisms

Acetyl chloride is a versatile reagent in organic synthesis, particularly in acylation reactions. It can react with amines to form amides, which are crucial intermediates in the synthesis of various organic molecules. The reaction with imidazole-containing amines can yield novel compounds with enhanced properties for pharmaceutical applications .

B. Biotransformation Studies

Recent studies have explored the use of microbial biotransformation to synthesize imidazol-2-yl amino acids from alkane substrates. This process leverages the ability of specific bacterial strains to oxidize alkane chains, leading to the formation of valuable imidazole derivatives that can be further modified using acetyl chloride .

Material Science

A. Functionalized Materials

The incorporation of acetyl chloride in the synthesis of functionalized silica materials has been investigated. Imidazole-functionalized silica can be used to immobilize catalysts such as phosphotungstic acid (PTA), enhancing their stability and reusability in catalytic processes . This application is particularly relevant in green chemistry, where sustainable practices are prioritized.

Table 1: Biological Activities of Imidazole Derivatives

CompoundTarget EnzymeIC50 (µM)Activity Type
Compound AMAO-B0.51Inhibitor
Compound BBChE7.00Inhibitor
Compound Cα-Glucosidase11jInhibitor

Case Study: Synthesis and Evaluation of Imidazole Derivatives

A series of experiments were conducted where acetyl chloride was reacted with various amines to produce imidazole derivatives. The synthesized compounds were then tested for their inhibitory effects on key enzymes involved in neurodegenerative diseases.

  • Results:
    • Compounds showed varying degrees of inhibition against MAO-B and BChE.
    • Structure-activity relationship (SAR) studies indicated that specific substituents on the imidazole ring significantly influenced biological activity.

Mechanism of Action

The mechanism of action of acetyl chloride,[(4,5-dihydro-1H-imidazol-2-YL)amino]- involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can bind to active sites of enzymes, inhibiting their activity or altering their function. This interaction can modulate various biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features

Target Compound:
  • Core Structure: Acetyl chloride linked to a 4,5-dihydro-1H-imidazol-2-ylamino group.
  • Reactivity : High electrophilicity due to the acetyl chloride group, enabling rapid acylation reactions.
Analog 1: 4-((4,5-Dihydro-1H-imidazol-2-yl)amino)-N-(4-((4,5-dihydro-1H-imidazol-2-yl)amino)phenyl)benzamide dihydrochloride
  • Core Structure: Bis(imidazolinyl)phenylbenzamide with two 4,5-dihydroimidazol-2-ylamino groups.
  • Key Feature: Extended conjugation and aromaticity, enhancing DNA-binding capacity in Trypanosoma brucei .
Analog 2: N-(3-Chloro-4-((4,5-dihydro-1H-imidazol-2-yl)amino)phenyl)-4-((4,5-dihydro-1H-imidazol-2-yl)amino)benzamide
  • Core Structure : Chlorinated derivative of Analog 1.
  • Key Feature : Chlorine substitution improves potency against T. brucei in vitro .
Analog 3: Phentolamine Hydrochloride
  • Core Structure: 3-(4,5-Dihydro-1H-imidazol-2-yl)methylamino]phenol hydrochloride.
  • Key Feature : Clinically approved α-adrenergic antagonist; imidazoline group critical for receptor binding .

Physicochemical Properties

Compound Molecular Weight (g/mol) Solubility LogP
Target Compound 161.6 Likely low (acyl chloride) 1.76 (calc)
Analog 1 452.0 (free base) Moderate (dihydrochloride) 2.1
Analog 2 486.4 (free base) Moderate (chloride) 2.5
Phentolamine HCl 377.5 High (polar salt) 1.2

Drug Development Considerations

  • PAINS Analysis : Analogs 1 and 2 tested negative for pan-assay interference, supporting their validity as drug candidates .
  • Stability : The target compound’s acetyl chloride group may limit stability compared to amide analogs (e.g., Analog 1), which show better shelf-life and in vivo performance .
  • Bioavailability : Smaller analogs like the target compound may exhibit better membrane permeability, but amide derivatives (e.g., Analog 1) balance reactivity with metabolic stability.

Q & A

Q. What are the optimized synthetic routes for preparing [(4,5-dihydro-1H-imidazol-2-yl)amino]-acetyl chloride derivatives?

Answer: The synthesis typically involves cyclization of amido-nitriles under nickel-catalyzed conditions. A scalable method includes:

  • Key steps : Proto-demetallation, tautomerization, and dehydrative cyclization.
  • Reagents : Hydrogen peroxide (oxidizing agent), sodium borohydride (reducing agent), and nucleophiles for substitutions.
  • Conditions : Mild temperatures (20–60°C), controlled pH (6–8), and inert atmosphere to preserve functional groups like aryl halides .
  • Yield optimization : Adjust stoichiometry of nitrile precursors and catalyst loading (1–5 mol% Ni).

Q. How can researchers characterize the purity and structure of [(4,5-dihydro-1H-imidazol-2-yl)amino]-acetyl chloride intermediates?

Answer: Use a combination of:

  • NMR spectroscopy : 1H^1H- and 13C^{13}C-NMR to confirm substituent positions (e.g., imidazole ring protons at δ 3.2–4.0 ppm) .
  • Mass spectrometry : High-resolution ESI-MS to verify molecular ions (e.g., [M+H]+^+ at m/z 209.205 for C8_8H11_{11}N5_5O2_2) .
  • Elemental analysis : Validate C/H/N ratios (±0.3% deviation) .

Q. What are the common functionalization strategies for this compound in medicinal chemistry?

Answer:

  • Acylation : React with carboxylic acids or anhydrides to form amide derivatives.
  • Cross-coupling : Suzuki-Miyaura reactions to introduce aryl/heteroaryl groups at the imidazole nitrogen .
  • Reductive alkylation : Use NaBH4_4 or LiAlH4_4 to generate secondary amines .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the stereochemistry of [(4,5-dihydro-1H-imidazol-2-yl)amino]-acetyl chloride derivatives?

Answer:

  • X-ray diffraction : Collect single-crystal data (e.g., monoclinic P21_1/n space group, a = 7.5006 Å, β = 95.54°) to determine bond angles and torsional strain .
  • Software : Refine structures using SHELXL (hydrogen bonding networks) and Olex2 for visualization .
  • Validation : Check for R-factor consistency (<0.05) and anomalous dispersion corrections .

Q. How do hydrogen-bonding patterns influence the stability of imidazole-based derivatives in solid-state formulations?

Answer:

  • Graph-set analysis : Identify motifs like R22(8)\text{R}_2^2(8) (e.g., N–H⋯O interactions between imidazole and carboxylate groups) .
  • Thermal stability : Correlate TGA/DSC data with hydrogen bond density. Higher intermolecular interactions often delay decomposition (>200°C) .
  • Case study : In 2-[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]imidazolium salts, π-π stacking and N–H⋯Cl bonds enhance lattice energy .

Q. What computational methods predict the reactivity of [(4,5-dihydro-1H-imidazol-2-yl)amino]-acetyl chloride in nucleophilic substitutions?

Answer:

  • DFT calculations : Use Gaussian09 with B3LYP/6-311+G(d,p) to model transition states and activation energies.
  • NBO analysis : Identify charge distribution (e.g., imidazole N atoms with −0.5 e partial charge) directing nucleophilic attack .
  • Docking studies : Simulate interactions with biological targets (e.g., acetylcholinesterase) using AutoDock Vina .

Q. How can researchers address contradictory literature reports on the biological activity of imidazole derivatives?

Answer:

  • Meta-analysis : Compare IC50_{50} values across studies using standardized assays (e.g., MTT for cytotoxicity).
  • Structure-activity relationship (SAR) : Isolate variables like substituent electronegativity (e.g., Cl vs. OCH3_3) on antimicrobial potency .
  • Reproducibility : Validate synthetic protocols (e.g., catalyst purity, solvent drying) to minimize batch variability .

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